(R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate

Alzheimer's Disease BACE-1 Inhibition Chiral SAR

(R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate (CAS 876165-21-8) is a chiral pyrrolidine derivative with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol. Its structure incorporates an (R)-configured 3-aminopyrrolidine core, protected by a tert-butyloxycarbonyl (Boc) group, and an ortho-methylbenzyl substituent on the pyrrolidine nitrogen.

Molecular Formula C17H26N2O2
Molecular Weight 290.407
CAS No. 876165-21-8
Cat. No. B2437207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate
CAS876165-21-8
Molecular FormulaC17H26N2O2
Molecular Weight290.407
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCC(C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H26N2O2/c1-13-7-5-6-8-14(13)11-19-10-9-15(12-19)18-16(20)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20)/t15-/m1/s1
InChIKeyVBNHPAWKAZXPSA-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate (CAS 876165-21-8): A Chiral Pyrrolidine Intermediate for CNS and BACE-1 Targeted Research


(R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate (CAS 876165-21-8) is a chiral pyrrolidine derivative with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol . Its structure incorporates an (R)-configured 3-aminopyrrolidine core, protected by a tert-butyloxycarbonyl (Boc) group, and an ortho-methylbenzyl substituent on the pyrrolidine nitrogen . This specific stereochemistry and substitution pattern positions it as a versatile advanced intermediate within the broader class of pyrrolidine-based scaffolds, which are frequently employed in the design of inhibitors targeting the central nervous system (CNS), G-protein coupled receptors (GPCRs), and proteases such as BACE-1 (β-secretase) [1].

Why Generic Substitution Fails for (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate in BACE-1 and CNS Programs


Substituting (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate with its (S)-enantiomer (CAS 1286207-50-8) or other achiral pyrrolidine intermediates is not a viable strategy in stereospecific drug discovery programs. Literature evidence confirms that the (S)-enantiomer is a known pharmacologically active species with a reported binding affinity (Ki) of 16 nM for the BACE-1 enzyme [1]. The (R)-enantiomer, in contrast, serves as a critical chiral building block for exploring the opposite stereochemical vector in the BACE-1 active site, enabling structure-activity relationship (SAR) studies where a simple racemic or incorrectly configured intermediate would confound biological results [2]. Furthermore, the ortho-methyl substitution on the benzyl group is a key pharmacophoric element in the BACE inhibitor pharmacophore; generic analogs lacking this substitution (e.g., N-benzyl pyrrolidine derivatives) have been shown to exhibit significantly different potency profiles [3].

Product-Specific Quantitative Evidence Guide: (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate vs. (S)-Enantiomer and Analogs


Stereochemistry-Driven BACE-1 Selectivity: Comparing (R)- vs. (S)-Enantiomer Binding Affinity

The (S)-enantiomer of tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate has a reported binding affinity (Ki) of 16 nM for the BACE-1 enzyme [1]. The (R)-enantiomer is the essential chiral counterpart used in parallel SAR exploration of the BACE-1 active site. This pronounced stereospecific difference demonstrates that the BACE-1 target differentiates between the two enantiomers, making the procurement of the specific (R)-isomer critical for accurately mapping the stereochemical requirements of the enzyme's S1/S3 subsites [2].

Alzheimer's Disease BACE-1 Inhibition Chiral SAR

Ortho-Methylbenzyl Pharmacophore Requirement for BACE-1 Inhibition

The ortho-methylbenzyl group on the pyrrolidine nitrogen is a defined pharmacophoric element for BACE-1 inhibition. Patent disclosures explicitly describe pyrrolidine derivatives bearing N-[(2-methylphenyl)methyl] substitution as potent BACE inhibitors [1]. In related pyrrolidine-based BACE-1 inhibitor series, removal or relocation of the ortho-methyl substituent on the benzyl group results in a significant loss of enzymatic inhibitory activity, with potency shifts exceeding 50-fold observed in some congeneric series [2]. The (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate preserves this critical ortho-methyl substitution, making it a direct intermediate for advancing such BACE-1 inhibitor chemotypes.

BACE-1 Inhibitor Pharmacophore Structure-Activity Relationship Alzheimer's Disease

Chemical Purity Benchmarking: 98% HPLC Specification for Reproducible Downstream Chemistry

The (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate is commercially available with a specified purity of 98%, as confirmed by multiple reputable chemical suppliers . This purity level is critical for its use as an advanced intermediate in multi-step syntheses, where lower-purity material (e.g., 95%) would introduce byproducts that propagate through subsequent reactions, reducing overall yield and compromising the purity of final active pharmaceutical ingredients (APIs). The 98% purity specification is 3 percentage points higher than the minimum 95% grade available for less refined batches of related pyrrolidine intermediates .

Synthetic Intermediate Chemical Purity GMP Starting Material

Boc-Protected Amine: Orthogonal Deprotection Strategy for Divergent Synthesis

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine 3-amino position provides an orthogonal deprotection handle that is cleaved under mild acidic conditions (e.g., TFA or HCl) without affecting the N-benzyl substituent . This is a distinct synthetic advantage over analogs protected with Cbz (benzyloxycarbonyl) groups on the 3-amino position, where hydrogenolytic deprotection would also remove the N-benzyl group, severely limiting downstream diversification [1]. The Boc-protected (R)-enantiomer thus allows for the sequential and selective unveiling of the 3-amino group while preserving the N-(2-methylbenzyl) pharmacophore [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Medicinal Chemistry

Predicted Physicochemical Drug-Likeness Profile Meeting Lead-Like Space Criteria

With a molecular weight of 290.4 Da, a calculated LogP of approximately 3.2, and a topological polar surface area (tPSA) within the acceptable range for CNS penetration, (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate resides within lead-like chemical space . This differentiates it from larger, elaborated BACE-1 inhibitors that often exceed 450 Da and have higher lipophilicity (cLogP > 4.5), which are associated with poorer solubility and higher attrition in development [1]. The compound's compact size and balanced lipophilicity make it a suitable starting scaffold for lead optimization programs aiming to maintain ligand efficiency [1].

Drug-Likeness Lead Optimization Lipinski Parameters

Optimal Research and Industrial Application Scenarios for (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate


Chiral Resolution and Enantiomeric Excess Determination in BACE-1 SAR Studies

The (R)-enantiomer is the required chiral standard for chiral HPLC method development and enantiomeric excess (ee) determination when the (S)-enantiomer is being explored as a BACE-1 inhibitor lead. Since the (S)-enantiomer has a reported Ki of 16 nM for BACE-1 [1], any contamination by the (R)-enantiomer would confound biological activity interpretations. Procuring the (R)-form as a reference standard enables quality control and ensures the stereochemical integrity of the active (S)-enantiomer batch.

Divergent Library Synthesis via Selective Boc Deprotection

In a parallel medicinal chemistry campaign, the Boc-protected (R)-intermediate can be deprotected under acidic conditions (TFA/DCM) to reveal the free 3-amino group . This amine can then be reacted with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amide, sulfonamide, or urea derivatives, all while preserving the critical N-(2-methylbenzyl) pharmacophore required for BACE-1 inhibition [2].

Pharmacokinetic Profiling of Ortho-Methylbenzyl Pyrrolidine Scaffolds

The compound's compact structure (MW 290.4 Da) and ortho-methyl substitution pattern make it a suitable probe molecule in pharmacokinetic (PK) cassette dosing studies to establish baseline absorption, distribution, metabolism, and excretion (ADME) parameters for ortho-substituted N-benzyl pyrrolidine chemotypes [3]. Data derived from this scaffold can inform the property-based design of more advanced BACE-1 inhibitor candidates.

Quote Request

Request a Quote for (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.